molecular formula C9H9NO4 B1335777 Methyl 5-methyl-2-nitrobenzoate CAS No. 20587-30-8

Methyl 5-methyl-2-nitrobenzoate

Cat. No. B1335777
Key on ui cas rn: 20587-30-8
M. Wt: 195.17 g/mol
InChI Key: KFOICDVZQKFCGM-UHFFFAOYSA-N
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Patent
US08492395B2

Procedure details

A mixture of 5-methyl-2-nitro-benzoic acid methyl ester (93.95 g, 481.35 mmol), 1,3-dibromo-5,5-dimethylhydantoin (75.70 g, 264.74 mmol), in methyl acetate (550 mL) was heated at 78° C. for 40 minutes while stirred with a mechanical stirrer. Then a solution of 2,2′-azobisisobutyro-nitrile (3.95 g, 24.07 mmol) in methyl acetate (80 mL) was added, and the mixture was heated at about 75° C. for 13 hours. The mixture was allowed to cooled to 15° C. and stirred for 2 hours to age the precipitate. The suspension was filtered, washed with 10° C. methyl acetate (2×50 mL) to give a brown filtrate. To the filtrate, was added heptane (500 mL). The organic layer was washed with 2% brine (2×500 mL) and water (2×500 mL), and concentrated to about 2 volumes. To the mixture, was added t-butyl methyl ether (or MTBE, 300 mL). The mixture was heated at about 70° C. for 15 minutes, cooled to about 53° C. over one hour, seeded with the product (about 250 mg, or simply re-crystallized) at 45° C., then at 20-25° C., while blowing nitrogen with a glass pipette overnight. The resulting solid was filtered via a medium pore-sized funnel, washed with a pre-cooled 10° C. mixed solvent of heptane/MTBE (1/2 vol/vol) and suction dried in hood overnight to give 5-bromomethyl-2-nitro-benzoic acid methyl ester as an off-white solid (58.3 g, 44.0% yield). The solid was used in the next step without further purification.
Quantity
93.95 g
Type
reactant
Reaction Step One
Quantity
75.7 g
Type
reactant
Reaction Step One
Quantity
3.95 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
550 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:5]=1[N+:11]([O-:13])=[O:12].[Br:15]N1C(C)(C)C(=O)N(Br)C1=O.N(C(C)(C)C#N)=NC(C)(C)C#N.CCCCCCC>C(OC)(=O)C>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[C:8]([CH2:10][Br:15])[CH:7]=[CH:6][C:5]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
93.95 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)C)[N+](=O)[O-])=O
Name
Quantity
75.7 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Step Two
Name
Quantity
3.95 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)OC
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
CCCCCCC
Step Four
Name
Quantity
550 mL
Type
solvent
Smiles
C(C)(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
while stirred with a mechanical stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cooled to 15° C.
STIRRING
Type
STIRRING
Details
stirred for 2 hours to age the precipitate
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
washed with 10° C. methyl acetate (2×50 mL)
CUSTOM
Type
CUSTOM
Details
to give a brown filtrate
WASH
Type
WASH
Details
The organic layer was washed with 2% brine (2×500 mL) and water (2×500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 2 volumes
ADDITION
Type
ADDITION
Details
To the mixture, was added t-butyl methyl ether (or MTBE, 300 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at about 70° C. for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to about 53° C. over one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
simply re-crystallized) at 45° C.
CUSTOM
Type
CUSTOM
Details
at 20-25° C.
CUSTOM
Type
CUSTOM
Details
with a glass pipette overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered via a medium pore-sized funnel
WASH
Type
WASH
Details
washed with a pre-cooled 10° C.
ADDITION
Type
ADDITION
Details
mixed solvent of heptane/MTBE (1/2 vol/vol) and suction
CUSTOM
Type
CUSTOM
Details
dried in hood overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)CBr)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 58.3 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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